Boc-(S)-3-Amino-5-hexynoic acid
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Overview
Description
“Boc-(S)-3-Amino-5-hexynoic acid” is a compound that contains a Boc (tert-butyloxycarbonyl) protecting group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as “this compound”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the Boc group in “this compound” is likely attached to the amine group of the amino acid component of the molecule .
Chemical Reactions Analysis
The Boc group in “this compound” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection process is a common reaction in the synthesis of peptides and other organic compounds .
Scientific Research Applications
Enzyme-aided Synthesis
In a study by Krishnamurthy et al. (2015), the tert-butoxycarbonyl (Boc) protection method was used for the synthesis of racemic 2-amino-5-hexenoic acid derivatives. This method helped in obtaining enantiomerically pure amino acids, which were further utilized in the oxidation process to generate 5-hydroxypipecolic acid derivatives, showcasing the utility of Boc protection in complex organic syntheses (Krishnamurthy et al., 2015).
Synthesis of Neuroexcitants
Hodgson et al. (2005) used N-Boc-protected precursors in the synthesis of kainoid amino acids, which are known as neuroexcitants. This illustrates the role of Boc-protected intermediates in the creation of complex bioactive molecules (Hodgson, Hachisu, & Andrews, 2005).
Peptide Synthesis Techniques
Nowick et al. (2000) demonstrated the utility of Boc-protected amino acids in peptide synthesis. They introduced an unnatural amino acid, efficiently prepared with Boc protection, that can be incorporated into peptides using standard synthesis techniques (Nowick, Chung, Maitra, Maitra, Stigers, & Sun, 2000).
Convergent Synthesis of ADDA
Meiries and Marquez (2008) reported the synthesis of N-Boc-ADDA, an amino acid derivative, using non-aldol aldol and cross-metathesis methodologies. This study highlights the importance of Boc protection in the convergent synthesis of complex molecules (Meiries & Marquez, 2008).
Electrophilic Amination
Baburaj and Thambidurai (2012) used the Boc protection method to synthesize tert-butyloxycarbonyl (Boc) protected hydrazino acids, demonstrating its utility in creating modified peptides and biologically active derivatives (Baburaj & Thambidurai, 2012).
Future Directions
Mechanism of Action
Target of Action
Boc-(S)-3-Amino-5-hexynoic acid, also known as (S)-3-((tert-butoxycarbonyl)amino)hex-5-ynoic acid, is a compound that is primarily used as a protecting group in organic synthesis . The primary targets of this compound are amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as Boc protection. The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amines .
Biochemical Pathways
The Boc group plays a significant role in organic synthesis . It is involved in the protection and deprotection of amines, which are key steps in various biochemical pathways. For instance, the Boc group is used in the synthesis of peptides, where it protects the amine groups during the assembly of the peptide chain . The exact biochemical pathways affected by this compound would depend on the specific amine it is protecting and the subsequent reactions that the protected amine undergoes.
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on how it is used in a particular synthesis. The methods used for its addition and removal can have significant implications for the overall efficiency and environmental impact of the synthesis .
Result of Action
The primary result of the action of this compound is the protection of amines during organic synthesis . By protecting the amine groups, it allows for selective reactions to occur at other sites in the molecule. Once the desired reactions have been completed, the Boc group can be removed to reveal the original amine .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the addition of the Boc group to amines can be conducted under either aqueous or anhydrous conditions . The removal of the Boc group typically requires acidic conditions . The efficiency of these processes can be affected by factors such as temperature, solvent, and the presence of other reagents .
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRLAJLEZVWLOV-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270596-47-9 |
Source
|
Record name | (S)-3-(Boc-amino)-5-hexynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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